N-tert-butyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
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Overview
Description
N-tert-butyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a fluorinated organic compound. It is characterized by the presence of both trifluoromethyl and tert-butyl groups, which impart unique chemical properties. This compound is of interest in various fields of research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the reaction of tert-butylamine with a trifluoromethyl-containing acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
CF3COCl+(CH3)3CNH2→CF3C(O)NH(CH3)3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amide group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted amides, while oxidation and reduction can lead to the formation of corresponding carboxylic acids or amines.
Scientific Research Applications
N-tert-butyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-{[3-(trifluoromethyl)phenyl]amino}propanamide
- N-tert-butyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)propanamide
Uniqueness
N-tert-butyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11F6NO |
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Molecular Weight |
251.17 g/mol |
IUPAC Name |
N-tert-butyl-3,3,3-trifluoro-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C8H11F6NO/c1-6(2,3)15-5(16)4(7(9,10)11)8(12,13)14/h4H,1-3H3,(H,15,16) |
InChI Key |
NXYQGNVOLXWNAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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